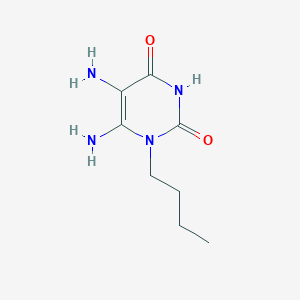

1-Butyl-5,6-diaminouracil

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H14N4O2 |

|---|---|

Molecular Weight |

198.22 g/mol |

IUPAC Name |

5,6-diamino-1-butylpyrimidine-2,4-dione |

InChI |

InChI=1S/C8H14N4O2/c1-2-3-4-12-6(10)5(9)7(13)11-8(12)14/h2-4,9-10H2,1H3,(H,11,13,14) |

InChI Key |

OBWROQGNIMBKKV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1C(=C(C(=O)NC1=O)N)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Butyl 5,6 Diaminouracil and Its Precursors

Strategic Approaches to 1-Butyl-5,6-diaminouracil Synthesis

The preparation of 1-butyl-5,6-diaminouracil is primarily achieved through two main strategic routes: the reduction of a nitroso precursor and a convergent synthesis approach.

Reduction of 1-Butyl-5-nitroso-6-aminouracil Precursors

A prevalent and effective method for synthesizing 1-butyl-5,6-diaminouracil involves the reduction of its corresponding 5-nitroso derivative, 1-butyl-5-nitroso-6-aminouracil. prepchem.comgoogle.com This precursor is typically prepared by the nitrosation of 1-butyl-6-aminouracil. prepchem.com The reduction of the nitroso group to an amino group yields the desired 5,6-diaminouracil (B14702).

A common reducing agent for this transformation is sodium dithionite (B78146) (Na₂S₂O₄). prepchem.comgoogle.comresearchgate.net In a typical procedure, 1-butyl-5-nitroso-6-aminouracil is suspended in an aqueous solution, often with a base like ammonium (B1175870) hydroxide (B78521), and heated. prepchem.comgoogle.com The sodium dithionite is then added portion-wise to control the reaction. prepchem.comgoogle.com This method has been shown to be effective for producing various 5,6-diaminouracil derivatives.

Another approach involves catalytic hydrogenation. For instance, a mixture of 6-amino-1-benzyl-3-butyl-5-nitrosouracil and its isomer can be hydrogenated using a palladium on carbon (Pd/C) catalyst to yield the corresponding 5,6-diaminouracil derivatives. nih.gov

The following table summarizes a typical reduction of 1-butyl-5-nitroso-6-aminouracil.

| Reactant | Reagent | Solvent | Temperature | Product |

| 1-Butyl-5-nitroso-6-aminouracil | Sodium Dithionite | 50% aq. Ammonium Hydroxide | 80°C | 1-Butyl-5,6-diaminouracil |

This table presents a generalized procedure based on available data. prepchem.comgoogle.com

Convergent Synthesis from Ureides and Cyanoacetates

A convergent synthetic strategy offers an alternative route to uracil (B121893) derivatives. This approach involves the condensation of a substituted urea (B33335) with a cyanoacetate (B8463686) derivative. For the synthesis of related structures, N,N'-dibutylurea has been condensed with cyanoacetic acid in the presence of acetic anhydride (B1165640), followed by a base-catalyzed cyclization to form 6-amino-1,3-dibutyluracil. nih.gov This intermediate can then be nitrosated and reduced to afford the corresponding 5,6-diaminouracil. nih.gov

The classical Traube synthesis, a foundational method for preparing purines, also utilizes the condensation of a urea with a cyanoacetic ester. orgsyn.org This general approach, involving the reaction of ureides with cyanoacetates, provides a versatile platform for accessing a variety of substituted uracils, which can then be further functionalized to produce compounds like 1-butyl-5,6-diaminouracil. nih.govorgsyn.org

Methodological Enhancements and Optimization of Synthetic Pathways

Optimizing synthetic routes to 1-butyl-5,6-diaminouracil is crucial for improving efficiency and product quality. Key areas of focus include the influence of reaction conditions and the role of solvents.

Influence of Reaction Conditions on Yield and Purity

Reaction conditions play a pivotal role in the synthesis of 1-butyl-5,6-diaminouracil and its derivatives, significantly impacting both yield and purity.

In the reduction of 1-butyl-5-nitroso-6-aminouracil, temperature control is important. The reaction is often initiated at an elevated temperature (e.g., 80°C) and then allowed to proceed at room temperature overnight to ensure completion. prepchem.comgoogle.com The workup procedure, which typically involves cooling the reaction mixture and filtering the precipitate, is also critical for isolating a pure product. prepchem.comgoogle.com

Microwave-assisted synthesis has emerged as a significant enhancement for related reactions. For instance, the ring closure of 5,6-diaminouracil derivatives with triethyl orthoformate to form xanthines is considerably accelerated under microwave irradiation compared to conventional heating. asianpubs.orgsemanticscholar.orgpsu.edu This technique can dramatically reduce reaction times from hours to minutes while maintaining high yields. semanticscholar.orgpsu.edu This suggests that microwave irradiation could be a valuable tool for optimizing steps in the synthesis of 1-butyl-5,6-diaminouracil derivatives.

The table below illustrates the impact of microwave assistance on a related xanthine (B1682287) synthesis.

| Reactants | Method | Reaction Time | Yield |

| 5,6-Diamino-1,3-dibutyluracil + Triethyl orthoformate | Conventional Heating (Reflux) | 1 hour | 80% |

| 5,6-Diamino-1,3-dibutyluracil + Triethyl orthoformate | Microwave Irradiation (120 W, 160°C) | 5 minutes | ~80% |

This table is based on data from the synthesis of 1,3-dibutylxanthine, a related compound. semanticscholar.orgpsu.edu

Solvent Effects in 1-Butyl-5,6-diaminouracil Synthesis

The choice of solvent is a critical parameter in the synthesis of 1-butyl-5,6-diaminouracil and its precursors, affecting solubility, reactivity, and ultimately, the efficiency of the reaction.

In the reduction of 1-butyl-5-nitroso-6-aminouracil, a 50% aqueous solution of ammonium hydroxide is commonly used. prepchem.comgoogle.com This solvent system not only facilitates the reaction but also aids in the subsequent isolation of the product.

For the synthesis of xanthine derivatives from 5,6-diaminouracils, triethyl orthoformate is often used as both a reagent and a solvent. asianpubs.orgsemanticscholar.org However, the poor solubility of some diaminouracil derivatives in this solvent can be a challenge. semanticscholar.org Despite this, microwave-assisted reactions can proceed smoothly even when the starting materials are not fully dissolved, which simplifies the workup process. asianpubs.orgpsu.edu

In other related syntheses, solvents like dimethylformamide (DMF) have been used for hydrogenation reactions of nitroso-uracil derivatives. nih.gov The choice of solvent can also be critical in purification steps. For example, in the purification of related diaminouracils, dichloromethane (B109758) has been used for extraction, followed by precipitation with petroleum ether. researchgate.net The selection of an appropriate solvent system is therefore crucial for both the reaction and the purification stages to ensure a high yield of a pure product.

Chemical Reactivity and Transformative Derivatization of 1 Butyl 5,6 Diaminouracil

Cyclocondensation Reactions Leading to Fused Heterocycles

The strategic positioning of the amino groups in 1-butyl-5,6-diaminouracil facilitates the construction of various bicyclic and tricyclic structures, which are often scaffolds of significant pharmacological interest. These transformations typically involve reactions with bifunctional electrophiles, leading to the formation of five- or six-membered rings fused to the pyrimidine (B1678525) moiety.

A primary application of 1-butyl-5,6-diaminouracil in synthetic chemistry is its conversion to xanthine (B1682287) and other purine (B94841) derivatives. The formation of the imidazole (B134444) ring fused to the pyrimidine core is a key step in these syntheses.

The condensation of 5,6-diaminouracil (B14702) derivatives with carboxylic acids is a fundamental route to 8-substituted xanthines. mdpi.comnih.gov This process first yields 6-amino-5-carboxamidouracil intermediates, which are then cyclized. mdpi.comnih.gov A modern and highly efficient method for the initial amide coupling utilizes the reagent (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholinocarbenium hexafluorophosphate (B91526) (COMU). This method is noted for its mild conditions, rapid reaction times, and high yields. mdpi.comnih.gov

The reaction is typically performed in dimethylformamide (DMF) at room temperature, with diisopropylethylamine (DIPEA) serving as a base. mdpi.com Optimized conditions often lead to the precipitation of the pure 6-amino-5-carboxamidouracil product directly from the reaction mixture within 5 to 10 minutes, achieving yields frequently exceeding 80%. nih.gov This approach avoids the need for hazardous chlorinating or coupling reagents. nih.gov The reaction demonstrates high regioselectivity, exclusively forming the 5-carboxamido derivative. nih.gov

| 5,6-Diaminouracil Derivative | Carboxylic Acid | Product | Yield (%) |

| 1-Methyl-5,6-diaminouracil | Benzamide | N-(6-amino-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide | 78% mdpi.com |

| 1,3-Dipropyl-5,6-diaminouracil | Benzamide | N-(6-amino-2,4-dioxo-1,3-dipropyl-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide | 85% mdpi.com |

| 3-Ethyl-5,6-diaminouracil | Cinnamic acid | N-(6-amino-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)cinnamamide | 80% nih.gov |

| 3-Propargyl-5,6-diaminouracil | 3-Methoxyphenyl)acrylamide | (E)-N-(6-amino-2,4-dioxo-3-(prop-2-yn-1-yl)-1,2,3,4-tetrahydropyrimidin-5-yl)-3-(3-methoxyphenyl)acrylamide | 83% mdpi.comnih.gov |

| 3-Ethyl-5,6-diaminouracil | Phenoxyacetic acid | N-(6-amino-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-phenoxyacetamide | 88% mdpi.com |

| 3-Ethyl-5,6-diaminouracil | 3-Phenylpropanoic acid | N-(6-amino-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-phenylpropanamide | 90% mdpi.com |

| 3-Ethyl-5,6-diaminouracil | 2-Methyl-3-phenylpropanamide | N-(6-amino-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-methyl-3-phenylpropanamide | 100% mdpi.comnih.gov |

An alternative and commonly used pathway for synthesizing 8-substituted xanthines involves the initial condensation of a 5,6-diaminouracil derivative with an aldehyde. mdpi.comnih.gov This reaction forms a Schiff base intermediate, specifically a 5-(arylidene- or alkylidene-amino)-6-aminouracil. mdpi.comnih.gov This intermediate is then subjected to an oxidative cyclization step to form the fused imidazole ring, yielding the final xanthine product. mdpi.comnih.gov While this is a well-established route, it can be limited by the stability and commercial availability of the required aldehyde starting materials. mdpi.comnih.gov

The reaction of 5,6-diaminouracil derivatives with triethyl orthoformate is a direct method for forming the imidazole ring to produce 8-unsubstituted xanthines. researchgate.netresearchgate.netresearchgate.net While effective, conventional heating methods for this reaction often suffer from long reaction times, sometimes requiring several hours, particularly when the diaminouracil precursor has poor solubility in the reagent. researchgate.netresearchgate.net

Microwave-assisted synthesis has emerged as a superior alternative, dramatically accelerating the ring closure process. researchgate.netresearchgate.netresearchgate.netnih.gov For 1-butyl-5,6-diaminouracil, the application of microwave irradiation completes the cyclization to 1-butylxanthine in just 5 minutes, compared to 5 hours required under conventional reflux conditions. researchgate.net This protocol is effective even on a gram scale and proceeds smoothly despite the low solubility of the starting material, which simplifies product purification. researchgate.netresearchgate.net The acceleration is attributed not just to the higher temperature but to specific microwave effects, as conventional heating at the same temperature does not yield the same rapid conversion. researchgate.net

| Reactant | Method | Reagent | Time | Yield |

| 1-Butyl-5,6-diaminouracil | Conventional | Triethyl Orthoformate | 5 hours researchgate.net | 85% researchgate.net |

| 1-Butyl-5,6-diaminouracil | Microwave | Triethyl Orthoformate | 5 minutes researchgate.net | 85% researchgate.net |

| 1,3-Dibutyl-5,6-diaminouracil | Conventional | Triethyl Orthoformate | 1 hour researchgate.netresearchgate.net | 80% researchgate.netresearchgate.net |

| 1,3-Dibutyl-5,6-diaminouracil | Microwave | Triethyl Orthoformate | 5 minutes researchgate.netresearchgate.net | 80% researchgate.net |

The reaction of 5,6-diaminouracils with oxazolone (B7731731) derivatives provides a pathway to N-substituted-8-purine derivatives. st-andrews.ac.uk This cyclo-condensation reaction involves the oxazolone ring acting as the electrophilic partner that reacts with the vicinal diamines of the uracil (B121893) scaffold to construct the fused imidazole ring of the purine system. st-andrews.ac.uk This method allows for the introduction of substituents at the 8-position of the resulting purine. st-andrews.ac.uk

Fusing a second six-membered ring or a five-membered ring containing selenium to the uracil core leads to the formation of pyrimidopyrimidines and selenadiazolopyrimidines, respectively.

The synthesis of the pyrimido[4,5-d]pyrimidine (B13093195) ring system can be achieved through the reaction of 6-aminouracil (B15529) derivatives with various reagents. semanticscholar.orgsemanticscholar.org One common method is a multicomponent reaction involving a 6-aminouracil, an amine, and an aldehyde (such as formaldehyde) in a 1:1:2 molar ratio. semanticscholar.orgsemanticscholar.org This double Mannich-type reaction constructs the second pyrimidine ring onto the uracil scaffold. semanticscholar.org Variations of this approach can utilize diamines to link two uracil units, forming bis-pyrimido[4,5-d]pyrimidones. semanticscholar.org

The researchgate.netst-andrews.ac.uksemanticscholar.orgselenadiazolo[3,4-d]pyrimidine system is synthesized by the direct reaction of 5,6-diaminouracil derivatives with selenium dioxide (SeO₂). st-andrews.ac.uk The reaction involves heating the diaminouracil and selenium dioxide, often in a small amount of a high-boiling solvent like DMF, for a short period (e.g., 13-15 minutes). st-andrews.ac.uk This straightforward cyclocondensation provides a direct route to the fused selenadiazole ring, yielding 1,2,5-selenadiazolo[3,4-d]pyrimidine-5,7(4H,6H)-dione products in good yields. st-andrews.ac.uk

Formation of Flavin-Inspired Systems

The synthesis of flavin-inspired systems, or isoalloxazines, from 1-butyl-5,6-diaminouracil is a key transformation that mimics the biosynthesis of natural flavins. This process typically involves the condensation reaction of the diaminouracil with a suitable 1,2-dicarbonyl compound, such as alloxan (B1665706) or other substituted diketones. The reaction proceeds through the formation of a pyrazine (B50134) ring fused to the pyrimidine core, resulting in the characteristic tricyclic isoalloxazine structure.

The enzymatic synthesis of flavin nucleotides like flavin mononucleotide (FMN) and flavin adenine (B156593) dinucleotide (FAD) utilizes riboflavin (B1680620) as a precursor. researchgate.netsigmaaldrich.com Enzymes such as the bifunctional FAD synthetase from Corynebacterium ammoniagenes can sequentially convert riboflavin into FMN and then FAD. researchgate.netresearchgate.net This enzymatic approach can be adapted for the synthesis of various flavin nucleotide analogues from corresponding riboflavin precursors, highlighting the modularity of forming these complex systems. researchgate.netresearchgate.net The final product, whether FMN or FAD, can be controlled by adjusting the concentration of ATP in the reaction mixture. researchgate.netsigmaaldrich.com

Other Fused Systems (e.g., Indenopteridine, Pyrazolo[3,4-d]pyrimidines)

The versatile reactivity of the diamino functionality in 1-butyl-5,6-diaminouracil allows for its use as a building block for a variety of other fused heterocyclic systems beyond flavins.

Pyrazolo[3,4-d]pyrimidines: This class of compounds is of significant interest in medicinal chemistry due to its wide range of biological activities, including anticancer and anti-inflammatory properties. nih.govekb.egnih.gov The synthesis of pyrazolo[3,4-d]pyrimidines often involves the use of pyrazole (B372694) or pyrimidine precursors. ekb.eg These heterocyclic compounds possess multiple active sites, making them excellent starting materials for creating new therapeutic agents. nih.gov For instance, new pyrazolo[3,4-d]pyrimidine derivatives with diverse groups at position 1 of the core structure have been synthesized and characterized using methods like X-ray crystallography and NMR spectroscopy. nih.gov

Indenopteridines: The synthesis of pteridine-based systems can be achieved through the reaction of 5,6-diaminouracils with α,β-dicarbonyl compounds. While specific examples for indenopteridine synthesis from 1-butyl-5,6-diaminouracil are specialized, the general strategy involves condensation reactions that form the additional fused ring.

Amidation and Schiff Base Formation Reactions

The presence of two distinct amino groups at the C5 and C6 positions allows for selective derivatization through amidation and imine formation, enabling the synthesis of complex structures and the implementation of protecting group strategies.

Regioselective Amide Coupling at C5 and C6 Positions

The selective acylation of one of the two amino groups in 5,6-diaminouracil derivatives is a significant challenge due to their similar reactivity. However, regioselective amide coupling can be achieved under controlled conditions. Studies on the condensation of 5,6-diaminouracil derivatives with various carboxylic acids have shown that it is possible to form 6-amino-5-carboxamidouracil derivatives. nih.gov The reaction often yields a mixture of regioisomers, resulting from amide coupling at either the C5 or C6 amino group. nih.gov

The use of specific coupling reagents, such as (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) in the presence of a base like diisopropylethylamine (DIPEA), facilitates this transformation. nih.gov While some studies have proposed the formation of a 6-carboxamidouracil derivative, unambiguous evidence for acylation at the 6-amino group has not always been provided. nih.gov The phenomenon of observing duplicated signals in NMR spectra of these products can be attributed to the presence of cis and trans amide conformers, rather than a mixture of regioisomers. nih.gov

| Coupling Reagent | Base | Solvent | Product Type | Ref |

| COMU | DIPEA | DMF | 6-amino-5-carboxamido derivatives | nih.gov |

Imine Formation for Carbonyl Protecting Group Chemistry

The reaction of 1-butyl-5,6-diaminouracil with aldehydes or ketones leads to the formation of imines, also known as Schiff bases. masterorganicchemistry.comnih.govresearchgate.net This reaction is a reversible condensation that forms a C=N double bond and eliminates a molecule of water. masterorganicchemistry.comnih.gov The formation of imines is typically catalyzed by a trace amount of acid, often within a pH range of 5-6. youtube.comyoutube.com

This reactivity is exploited in protecting group chemistry, where the diaminouracil moiety can be used to protect a carbonyl group. wikipedia.orguchicago.eduorganic-chemistry.orglibretexts.org For example, 1,3-dimethyl-5,6-diaminouracil serves as an efficient and recoverable protecting group for the carbonyl function in sugars. scienceopen.com The protection occurs under mild conditions with high yields. scienceopen.com Deprotection to regenerate the carbonyl group is typically accomplished by hydrolysis with aqueous acid, such as formic acid. wikipedia.orgscienceopen.com The stability and selective removal of the protecting group are crucial for its utility in multi-step organic synthesis. wikipedia.org

| Reactant 1 | Reactant 2 | Product | Application | Ref |

| 5,6-Diaminouracil derivative | Aldehyde/Ketone | Imine (Schiff Base) | Synthesis of metal complexes | nih.gov |

| 1,3-dimethyl-5,6-diaminouracil | Sugar (with carbonyl) | Imine adduct | Carbonyl protection | scienceopen.com |

Nucleophilic Substitution Reactions

The amino groups of 1-butyl-5,6-diaminouracil are nucleophilic and can participate in nucleophilic substitution reactions. This is particularly relevant in the synthesis of substituted pyrimidines where a leaving group on the ring is displaced by an amine. In nucleophilic aromatic substitution (SNAr) reactions, electron-withdrawing groups on the pyrimidine ring, such as a nitro group, activate the ring towards nucleophilic attack. chemrxiv.org

For instance, in reactions involving 6-alkoxy-4-chloro-5-nitropyrimidines with primary amines, sequential substitution occurs. The chlorine atom is typically substituted first, followed by the displacement of the alkoxy group to yield a disubstituted product. chemrxiv.org This indicates that under certain conditions, an alkoxy group can be a viable leaving group in SNAr reactions on an activated pyrimidine core. chemrxiv.org The reaction mechanism for these substitutions can be complex, potentially involving the formation of a Meisenheimer complex as an intermediate. chemrxiv.org

Redox Chemistry and Antioxidant Activity

Uracil derivatives have been investigated for their potential as antioxidants. researchgate.net The ability of a compound to act as an antioxidant is often related to its redox properties, specifically its capacity to donate a hydrogen atom or an electron to neutralize free radicals. The antioxidant activity of uracil derivatives can be influenced by the nature and position of substituents on the uracil ring.

Compounds containing a 1,3-dicarbonyl moiety, a structural feature of the uracil ring, have shown notable antiradical activity. nih.gov The presence of electron-donating groups, such as hydroxyl or methoxy (B1213986) groups, on associated aromatic rings can enhance the stability of the resulting radical and improve antioxidant efficacy. nih.govmdpi.com Conversely, electron-withdrawing groups may decrease this activity. nih.gov The evaluation of antioxidant potential is commonly performed using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging tests. nih.govnih.gov Studies on uracil and benzothiazole (B30560) derivatives have demonstrated their ability to protect materials like natural rubber from oxidative degradation, indicating their practical utility as antioxidants. researchgate.net

| Compound Class | Key Structural Feature | Antioxidant Activity | Ref |

| Uracil/Benzothiazole Derivatives | Uracil core | Protects natural rubber from oxidation | researchgate.net |

| Arylidene barbiturates | 1,3-Dicarbonyl system | Promising free radical scavengers | nih.gov |

| Curcuminoids | Phenolic hydroxyl groups | Potent antioxidant properties | mdpi.com |

Structural Elucidation and Conformational Analysis of 1 Butyl 5,6 Diaminouracil Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods form the cornerstone for the structural analysis of 1-Butyl-5,6-diaminouracil, providing detailed insights into its atomic connectivity and spatial arrangement.

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules in solution. mdpi.com It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei like ¹H and ¹³C.

One-dimensional ¹H and ¹³C NMR spectra are fundamental for establishing the primary structure of 1-Butyl-5,6-diaminouracil. By analyzing chemical shifts, signal integrations, and coupling patterns, the precise arrangement of atoms can be mapped out.

¹³C-NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. pressbooks.pub The carbon signals for 1-Butyl-5,6-diaminouracil are spread over a wide chemical shift range (~10-160 ppm). pressbooks.pub The carbonyl carbons (C2 and C4) of the uracil (B121893) ring are the most deshielded, appearing furthest downfield (150-165 ppm), while the aliphatic carbons of the butyl group are found in the upfield region (13-40 ppm). pressbooks.pubnih.gov

Interactive Data Table: Predicted NMR Chemical Shifts for 1-Butyl-5,6-diaminouracil

The following table provides predicted chemical shift (δ) values in ppm, referenced to tetramethylsilane (B1202638) (TMS). These are estimated values based on data from structurally similar compounds.

| Atom Position | ¹H-NMR (ppm) | ¹³C-NMR (ppm) | Notes |

| Uracil Ring | |||

| N1-H | ~10.5 | - | Chemical shift can vary with solvent and concentration; may exchange with D₂O. |

| C2 (C=O) | - | ~150.2 | Carbonyl carbon, highly deshielded. nih.gov |

| N3-H | - | - | |

| C4 (C=O) | - | ~160.0 | Carbonyl carbon, highly deshielded. nih.gov |

| C5 | - | ~85 | sp² carbon attached to two amino groups. nih.gov |

| C6 | - | ~152.7 | sp² carbon attached to an amino group. nih.gov |

| 5-NH₂ | ~6.4 | - | Broad signal, chemical shift is solvent-dependent. nih.gov |

| 6-NH₂ | ~6.1 | - | Broad signal, chemical shift is solvent-dependent. nih.gov |

| N1-Butyl Group | |||

| N1-CH ₂- | ~3.7 | ~34.4 | Methylene group attached directly to the nitrogen atom. nih.gov |

| -CH ₂- | ~1.6 | ~19.5 | |

| -CH ₂- | ~1.3 | ~30.8 | |

| -CH ₃ | ~0.9 | ~13.2 | Terminal methyl group. nih.gov |

Two-dimensional (2D) NMR techniques are employed to resolve complex structural features that are not apparent in 1D spectra.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, irrespective of their bonding connectivity. huji.ac.il For 1-Butyl-5,6-diaminouracil, NOESY can be used to determine the spatial orientation of the butyl chain relative to the uracil ring by observing cross-peaks between protons of the butyl group and protons on the ring or its substituents. huji.ac.il

EXSY (Exchange Spectroscopy): EXSY is mechanistically identical to NOESY but is used to detect chemical exchange processes, such as the interconversion between different conformers or tautomers. huji.ac.ilmdpi.com If 1-Butyl-5,6-diaminouracil exists as a mixture of slowly interconverting species (e.g., rotational isomers), EXSY spectra will show cross-peaks connecting the signals of the exchanging sites. mdpi.com Studies on similar 6-amino-5-carboxamidouracils have successfully used EXSY to demonstrate the presence of cis- and trans-amide conformers by observing exchange cross-peaks between the distinct amide NH proton signals. mdpi.com

Dynamic NMR (DNMR) involves recording NMR spectra over a range of temperatures to study dynamic molecular processes. nih.gov For uracil derivatives, several dynamic equilibria are possible, including tautomerism and restricted rotation around single bonds. nih.govnih.gov

Tautomerism: Uracil and its derivatives can exist in several tautomeric forms. DNMR can be used to probe the energy barriers and equilibrium constants between these forms. However, studies on related 5,6-diaminouracil (B14702) derivatives have shown that the presence of multiple species in solution was not due to tautomerism, as the ratio of isomers remained unchanged with increasing temperature. nih.govmdpi.com

Rotational Barriers: Restricted rotation around the C5-N and C6-N bonds, due to the partial double-bond character arising from electron delocalization, can lead to the existence of stable rotational isomers (conformers) at room temperature. This phenomenon can cause signal duplication in NMR spectra. nih.gov By tracking the coalescence of these duplicated signals as the temperature is raised, DNMR allows for the calculation of the activation energy (rotational barrier) for the bond rotation.

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. uobasrah.edu.iq The FT-IR spectrum of 1-Butyl-5,6-diaminouracil provides direct evidence for its key structural features. The molecular vibrations of the parent compound, 5,6-diamino uracil, have been investigated using FT-IR and FT-Raman spectroscopy, aided by density functional theory (DFT) calculations, providing a solid basis for spectral interpretation. nih.gov

Key vibrational modes include the stretching of the N-H bonds in the amino groups and the uracil ring, the C=O stretching of the carbonyl groups, and the C-H stretching of the butyl chain. nih.gov

Interactive Data Table: Characteristic IR Absorption Bands for 1-Butyl-5,6-diaminouracil

The following table lists the principal IR absorption frequencies and their assignments, based on data for 5,6-diaminouracil and common functional groups. nih.gov

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Notes |

| 3400 - 3200 | N-H Stretch | Amino (NH₂) and Amide (N-H) | Broad absorption due to hydrogen bonding. |

| 2960 - 2850 | C-H Stretch | Butyl Group (CH₃, CH₂) | Characteristic of aliphatic C-H bonds. |

| 1710 - 1650 | C=O Stretch | Uracil Ring (Amide Carbonyls) | Strong absorption, typical for cyclic amides. |

| 1640 - 1590 | N-H Bend | Amino (NH₂) | Scissoring vibration of the primary amine. |

| 1500 - 1400 | C-N Stretch / C=C Stretch | Uracil Ring | Complex vibrations involving the heterocyclic ring structure. |

| 1465 - 1450 | C-H Bend | Butyl Group (CH₂, CH₃) | Bending (scissoring and asymmetrical) vibrations of alkyl groups. |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of a compound, confirming its elemental composition, and to elucidate its structure by analyzing fragmentation patterns. nih.gov

For 1-Butyl-5,6-diaminouracil (C₈H₁₄N₄O₂), high-resolution mass spectrometry (HR-MS) can confirm its molecular formula by providing a highly accurate mass measurement of its molecular ion [M]⁺ or protonated molecule [M+H]⁺.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Plausible fragmentation pathways for 1-Butyl-5,6-diaminouracil upon ionization include:

Loss of the Butyl Group: Cleavage of the N1-C bond can result in the loss of a butyl radical (•C₄H₉) or a butene molecule (C₄H₈), leading to significant fragment ions.

Fragmentation within the Butyl Chain: Stepwise loss of smaller neutral fragments, such as ethylene (B1197577) (C₂H₄), from the butyl side chain is also a common pathway.

Ring Fragmentation: The uracil ring itself can undergo characteristic cleavages, although this is typically less favored than the loss of the alkyl substituent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

X-ray Crystallography for Solid-State Structural Conformation

X-ray crystallography provides definitive evidence for the three-dimensional arrangement of atoms within a crystalline solid. For derivatives of N-substituted 5,6-diaminouracil, specifically 6-amino-5-carboxamidouracils, this technique has been pivotal in unambiguously determining their solid-state conformation. nih.govfrontiersin.org

In a detailed study of N-(6-Amino-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-phenylpropiolamide, a representative derivative, single-crystal X-ray analysis confirmed the regioselectivity of the amide formation at the 5-amino group. frontiersin.org Furthermore, the analysis revealed that the compound crystallizes exclusively in the trans-amide conformation. nih.gov This is the thermodynamically more stable form, where the substituents across the amide bond are on opposite sides. This finding is significant because, in solution, the molecule exists as a mixture of both trans and cis conformers. The crystal structure, therefore, represents the lowest energy state adopted by the molecule in the solid phase. nih.gov

| Parameter | Finding |

| Technique | Single-Crystal X-ray Crystallography |

| Compound Class | 6-amino-5-carboxamidouracil derivatives |

| Solid-State Conformation | The molecule adopts the thermodynamically stable trans-amide conformer exclusively. nih.gov |

| Regioselectivity | Confirmed that acylation occurs at the 5-amino group, not the 6-amino group. frontiersin.org |

Analysis of Tautomerism and Conformational Isomerism (e.g., cis/trans Amide Bonds)

The structural complexity of 1-butyl-5,6-diaminouracil derivatives in solution is largely defined by the phenomena of tautomerism and conformational isomerism. These aspects have been investigated to explain observations such as the duplication of signals in NMR spectra. nih.gov

Tautomerism: One possible explanation for multiple isomeric forms is the presence of tautomers. For 6-amino-5-carboxamidouracil derivatives, the existence of amide-iminol tautomers has been considered. nih.gov This involves the migration of a proton from the nitrogen of the amide to the oxygen of the carbonyl group, resulting in an iminol (or imidic acid) form. While this possibility was hypothesized, detailed analytical studies including 2D-NMR and Density Functional Theory (DFT) calculations indicated that the observed isomerism was primarily due to another factor: conformational isomerism around the amide bond. nih.gov

Conformational Isomerism (Cis/Trans Amide Bonds): The most significant contributor to the structural diversity of these derivatives in solution is the restricted rotation around the C5-C(O) amide bond. This bond possesses a partial double-bond character, which creates a significant rotational barrier, leading to the existence of stable rotational isomers, or rotamers: the s-trans (transoid) and s-cis (cisoid) conformers. nih.gov

The presence and ratio of these conformers have been quantified using 1H-NMR spectroscopy in a DMSO-d6 solution. The ratio is influenced by the nature of the substituent on the carboxamide group. For derivatives with an arylethynyl side chain, the less stable cis conformer is present in significant amounts (20–30%). In contrast, derivatives with different linkers, such as a styryl or phenylethyl group, show a much higher preference for the trans conformer. nih.gov DFT calculations suggest that the triple bond in ethynyl (B1212043) derivatives helps to stabilize the less favored cis conformer in solution. nih.gov

| Compound Derivative Type | Linker on Carboxamide | Experimental trans/cis Ratio (%) |

|---|---|---|

| N-(6-Amino-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-phenylpropiolamide | Arylethynyl | 73:27 nih.gov |

| N-(6-Amino-1,3-diethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-phenylpropiolamide | Arylethynyl | 72:28 nih.gov |

| N-(6-Amino-1,3-diethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-(3,4-diethoxyphenyl)propiolamide | Arylethynyl | 77:23 nih.gov |

| (E)-N-(6-Amino-1,3-diethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-phenylacrylamide | Styryl | 95:5 nih.gov |

| N-(6-Amino-1,3-diethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-phenylpropanamide | Phenylethyl | 89:11 nih.gov |

Computational Chemistry and Molecular Modeling Studies

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are foundational to the computational study of molecules, offering precise information about electronic structure, molecular geometry, and energy.

Density Functional Theory (DFT) is a robust method for investigating the electronic properties of molecular systems. Studies on the parent molecule, 5,6-diaminouracil (B14702), have utilized DFT methods such as B3LYP with basis sets like 6-31G* and 6-311+G** to perform full structure optimization and force field calculations. nih.gov These calculations are instrumental in interpreting vibrational spectra (FT-IR and FT-Raman) and understanding the molecule's fundamental vibrational modes. nih.gov

For related diaminopyrimidine derivatives, DFT calculations at the B3LYP/6-311G(d,p) level are employed to explore structural stability, electronic properties, and potential reactive sites. acs.orgnih.gov Key parameters derived from these calculations include Frontier Molecular Orbitals (HOMO and LUMO) and Molecular Electrostatic Potential (MEP) maps. acs.orgresearchgate.net The energy gap between the HOMO and LUMO is a critical indicator of chemical reactivity and stability. researchgate.net Natural Bond Orbital (NBO) analysis is another technique used in conjunction with DFT to understand intramolecular charge transfer and the stabilization energy associated with various molecular interactions. acs.orgresearchgate.net

The introduction of an N-alkyl substituent, such as the 1-butyl group, influences the electronic distribution and energetics of the uracil (B121893) ring. While specific DFT data for 1-Butyl-5,6-diaminouracil is not extensively published, studies on N1- and N3-substituted 6-amino-5-carboxamidouracils show that computational methods can effectively elucidate the structural and electronic consequences of such substitutions. nih.gov

Table 1: Representative Quantum Mechanical Parameters for Diaminopyrimidine Derivatives

| Parameter | Method | Significance | Reference |

|---|---|---|---|

| HOMO-LUMO Gap | DFT/B3LYP | Indicates chemical reactivity and stability | researchgate.net |

| Molecular Electrostatic Potential (MEP) | TD-DFT | Maps charge distribution and predicts sites for electrophilic/nucleophilic attack | acs.orgresearchgate.net |

| Natural Bond Orbital (NBO) Analysis | DFT/B3LYP | Quantifies stabilization energies from intramolecular interactions | acs.orgresearchgate.net |

| Vibrational Frequencies | DFT/B3LYP | Correlates calculated modes with experimental IR & Raman spectra | nih.gov |

The conformational flexibility of 1-Butyl-5,6-diaminouracil, particularly the rotation around single bonds involving the butyl group and the amino groups, is critical to its behavior. Computational studies on closely related 6-amino-5-carboxamidouracil derivatives have successfully employed DFT calculations to explore their conformational landscapes. nih.gov These studies investigate phenomena such as the presence of cis- and trans-amide bond conformers, which can lead to duplicated signals in NMR spectra. nih.gov

By calculating the potential energy surface, researchers can identify stable conformers (local minima) and the transition states that connect them. This allows for the determination of rotational energy barriers. For instance, in substituted 6-amino-5-carboxamidouracils, the equilibrium between conformers and the energy of their rotational barriers have been analyzed in detail. nih.gov These computational findings are often validated by comparison with experimental data from dynamic and two-dimensional NMR spectroscopy. nih.gov Free energy calculations, which account for enthalpy and entropy, provide a more accurate prediction of the relative populations of different conformers at thermal equilibrium.

Molecular Docking and Dynamics Simulations

While QM methods are excellent for studying individual molecules, molecular docking and dynamics simulations are used to understand how molecules interact with larger biological systems, such as proteins, and to explore their dynamic behavior over time.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. Although specific docking studies for 1-Butyl-5,6-diaminouracil are not prominent in the literature, extensive research on related diaminopyrimidine and uracil analogs provides a clear framework for how such analyses are conducted.

For example, diaminopyrimidine-based inhibitors have been studied through molecular docking to investigate their binding modes within the active sites of enzymes like MTHFD1 and MTHFD2. nih.gov These studies identify key interactions, such as hydrogen bonds and π–π stacking, between the ligand and amino acid residues of the protein. nih.gov Similarly, docking studies on 5-aminouracil (B160950) have been performed to evaluate its inhibitory potential against enzymes like human carbonic anhydrase I. researchgate.net In silico studies of 5-fluorouracil (B62378) analogues also utilize molecular docking to predict binding strength and interaction patterns with their target, thymidylate synthase. nih.gov

Molecular dynamics (MD) simulations can then be used to refine the docked poses and assess the stability of the ligand-protein complex over time. nih.gov MD simulations provide insights into the conformational dynamics and flexibility of both the ligand and the target, offering a more complete picture of the binding event. nih.gov

Table 2: Key Interactions in Ligand-Target Binding for Uracil and Pyrimidine (B1678525) Analogs

| Interaction Type | Amino Acid Residues Involved (Examples) | Significance | References |

|---|---|---|---|

| Hydrogen Bonding | Gln, Arg, Ser, Asp, Val | Primary driver of binding specificity and affinity | nih.govnih.gov |

| π–π Stacking | Tyr, Phe, His | Stabilizes binding of aromatic ring systems | nih.gov |

| Hydrophobic Interactions | Leu, Val, Ala | Contributes to binding in nonpolar pockets | nih.gov |

Computational chemistry provides powerful tools for elucidating the step-by-step pathways of chemical reactions. For uracil-like molecules, this includes understanding enzymatic and non-enzymatic transformations. A computational study on the enzyme dihydropyrimidinase, which catalyzes the conversion of 5,6-dihydrouracil, employed a quantum mechanical cluster approach based on DFT to map the reaction mechanism. rsc.org

This type of study identifies the structures of reactants, intermediates, transition states, and products along the reaction coordinate. By calculating the activation energies for different potential pathways, researchers can determine the most plausible mechanism. rsc.org For the dihydropyrimidinase reaction, calculations showed that a hydroxide (B78521) ion performs a nucleophilic attack on the substrate, followed by a concerted proton transfer involving an aspartate residue. rsc.org Such detailed mechanistic insights are crucial for understanding enzyme function and for designing new catalysts or inhibitors. These computational approaches are directly applicable to studying the reactions that 1-Butyl-5,6-diaminouracil undergoes, such as the cyclization reactions used to form biologically active xanthine (B1682287) derivatives. nih.gov

Supramolecular Interactions and Self Assembly Potential

Hydrogen Bonding Networks in Crystalline and Solution States

The capacity of 1-butyl-5,6-diaminouracil to form extensive hydrogen bonding networks is a defining characteristic of its solid-state and solution behavior. The uracil (B121893) ring contains two amide functionalities (N-H donors and C=O acceptors), and the vicinal diamino groups at the C5 and C6 positions introduce additional N-H donors. This arrangement of multiple hydrogen bond donors and acceptors facilitates the formation of robust and intricate intermolecular connections.

In solution, the hydrogen bonding behavior of 1-butyl-5,6-diaminouracil is dependent on the nature of the solvent. In polar, protic solvents, there will be competition between intermolecular hydrogen bonding (solute-solute) and hydrogen bonding with the solvent (solute-solvent). In less polar solvents, the propensity for self-association through hydrogen bonding is significantly increased. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can provide insight into these interactions. For instance, the chemical shifts of the N-H protons are sensitive to their hydrogen-bonding environment. Studies on related 6-amino-5-carboxamidouracil derivatives have shown duplication of NMR signals, which can be attributed to the presence of different conformers or tautomers stabilized by intramolecular hydrogen bonds, a phenomenon that could also be relevant for 1-butyl-5,6-diaminouracil in solution nih.gov.

Table 1: Potential Hydrogen Bonding Interactions of 1-Butyl-5,6-diaminouracil

| Donor Group | Acceptor Group | Type of Interaction | Role in Supramolecular Structure |

| N1-H | C2=O | Intermolecular | Chain/Sheet formation |

| N3-H | C4=O | Intermolecular | Chain/Sheet formation |

| C5-NH₂ | C4=O | Intermolecular/Intramolecular | Dimer/Sheet stabilization |

| C6-NH₂ | N (of another molecule) | Intermolecular | Cross-linking sheets/chains |

| C6-NH₂ | C2=O | Intermolecular | Sheet stabilization |

Host-Guest Chemistry and Complex Formation

The electron-rich diaminouracil core of 1-butyl-5,6-diaminouracil, with its array of hydrogen bond donors and acceptors, presents potential for host-guest interactions. While specific studies detailing the host-guest chemistry of 1-butyl-5,6-diaminouracil are limited, the principles of molecular recognition suggest that it could act as either a host or a guest in the formation of supramolecular complexes.

As a host, the uracil moiety could potentially bind small molecules capable of forming complementary hydrogen bonds. For example, molecules with carboxylic acid or amide functionalities could interact with the donor and acceptor sites on the diaminouracil ring. The butyl chain could also contribute to the binding of hydrophobic guests through van der Waals interactions within a larger supramolecular assembly.

Conversely, 1-butyl-5,6-diaminouracil could act as a guest, binding to larger host molecules such as cyclodextrins, calixarenes, or crown ethers. In such complexes, the hydrophobic butyl group could be encapsulated within the cavity of a cyclodextrin, while the more polar diaminouracil headgroup remains exposed to the solvent or interacts with the rim of the host molecule mdpi.comnih.gov. The formation of such inclusion complexes can modify the physicochemical properties of the guest molecule.

The study of supramolecular interactions between uracil derivatives and biomacromolecules, such as proteins, provides further insight into their complex formation potential nih.gov. These interactions are often driven by a combination of hydrogen bonding and hydrophobic effects, highlighting the dual nature of molecules like 1-butyl-5,6-diaminouracil.

Self-Assembly Principles of Diaminouracil Derivatives

The ability of a molecule to self-assemble into well-defined, ordered structures is governed by the nature and arrangement of its functional groups. Diaminouracil derivatives are excellent candidates for self-assembly due to the strong and directional nature of the hydrogen bonds they can form.

The fundamental principle behind the self-assembly of these molecules is the formation of supramolecular synthons, which are robust and predictable patterns of non-covalent interactions. For diaminouracil derivatives, a common motif is the formation of extended tapes or sheets through complementary hydrogen bonding between the uracil rings. The presence of the vicinal diamino groups offers additional sites for hydrogen bonding, which can lead to more complex, three-dimensional architectures.

An analogy can be drawn from the self-assembly of folic acid and its derivatives, which contain a pterin (B48896) ring system with similar hydrogen bonding capabilities nih.gov. These molecules can form tetrameric, disk-like structures through Hoogsteen-type hydrogen bonding, which then stack to form one-dimensional nanostructures like nanofibers nih.gov. It is plausible that 1-butyl-5,6-diaminouracil could engage in similar self-recognition events, leading to the formation of columnar or lamellar structures. In such an assembly, the diaminouracil cores would form a hydrogen-bonded network, while the butyl chains would align to create hydrophobic domains.

The self-assembly process is also influenced by external factors such as solvent, temperature, and concentration. In aqueous environments, hydrophobic interactions would drive the aggregation of the butyl chains, promoting the organization of the hydrophilic diaminouracil headgroups. This amphiphilic nature is a key driver for the formation of higher-order structures.

Advanced Analytical Techniques for Research Applications

Chromatographic Separations Coupled with Detection (LC-MS, GC-MS)

Chromatographic techniques are fundamental for the separation of 1-Butyl-5,6-diaminouracil from complex mixtures, while mass spectrometry provides sensitive and specific detection.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the analysis of non-volatile and thermally labile compounds like 1-Butyl-5,6-diaminouracil. In a typical LC-MS setup, a high-performance liquid chromatography (HPLC) system separates the compound from other components in a sample. The separated analyte then enters the mass spectrometer, where it is ionized and its mass-to-charge ratio is measured.

For derivatives of 5,6-diaminouracil (B14702), such as 6-amino-5-carboxamidouracils, HPLC has been effectively used for analysis. nih.gov High-resolution mass spectrometry (HR-MS) is often employed to determine the precise mass of the compound and its fragments, which aids in confirming its elemental composition. nih.gov For a compound like 1-Butyl-5,6-diaminouracil, a reversed-phase HPLC column would likely be used, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of an acid like formic acid to improve peak shape.

Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable technique, though it is generally more suited for volatile and thermally stable compounds. Since 1-Butyl-5,6-diaminouracil is a non-volatile compound due to its polar functional groups, derivatization is a necessary step before GC-MS analysis. nih.govsigmaaldrich.com This process involves chemically modifying the analyte to increase its volatility. For compounds with amine groups, derivatization agents such as silylating agents (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) or acylating agents (e.g., trifluoroacetic anhydride (B1165640) - TFAA) can be used. sigmaaldrich.com Once derivatized, the compound can be separated on a GC column and detected by the mass spectrometer. The resulting mass spectrum will show the fragmentation pattern of the derivatized molecule, which can be used for structural elucidation and quantification. The electron ionization (EI) mass spectrum of a similar compound, 5,6-Diamino-1,3-dimethyluracil, provides an example of the type of data that can be obtained. nist.gov

| Parameter | LC-MS | GC-MS (after derivatization) |

|---|---|---|

| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |

| Mobile Phase/Carrier Gas | Gradient of water with 0.1% formic acid and acetonitrile | Helium |

| Ionization Source | Electrospray Ionization (ESI) | Electron Ionization (EI) |

| Detector | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) | Quadrupole or Ion Trap |

Electrochemical Methods in Analytical Research (e.g., Cyclic Voltammetry)

Electrochemical methods, particularly cyclic voltammetry (CV), are employed to investigate the redox properties of molecules. For a compound like 1-Butyl-5,6-diaminouracil, which contains electroactive amine and uracil (B121893) moieties, CV can provide valuable insights into its oxidation and reduction behavior. The redox mechanisms of uracil and its derivatives have been studied using techniques like cyclic voltammetry and differential pulse voltammetry. nih.gov

In a cyclic voltammetry experiment, the potential of a working electrode is swept linearly with time between two set potentials, and the resulting current is measured. The resulting plot of current versus potential, known as a cyclic voltammogram, can reveal information about the redox potentials and the stability of the oxidized and reduced forms of the analyte. The presence of the electron-rich diamino groups on the uracil ring would be expected to make 1-Butyl-5,6-diaminouracil susceptible to oxidation. The study of the interfacial behavior of uracil derivatives on an electrode surface indicates that these molecules can adsorb to the electrode in different orientations depending on the applied potential. nih.gov

| Parameter | Description | Significance for 1-Butyl-5,6-diaminouracil |

|---|---|---|

| Anodic Peak Potential (Epa) | Potential at which oxidation is maximal. | Indicates the potential required to oxidize the compound. |

| Cathodic Peak Potential (Epc) | Potential at which reduction is maximal. | Indicates the potential required to reduce the compound or its oxidized form. |

| Peak Separation (ΔEp) | Difference between Epa and Epc. | Provides information about the reversibility of the redox process. |

| Peak Current (Ip) | Magnitude of the current at the peak potential. | Proportional to the concentration of the analyte. |

Spectrophotometric Analytical Methodologies (e.g., for Selenium, Atorvastatin)

Spectrophotometric methods are based on the absorption of light by an analyte in solution. While 1-Butyl-5,6-diaminouracil itself has a characteristic UV-Vis absorption spectrum, its utility in analytical methodologies can be enhanced through derivatization or its interaction with other substances.

A notable application of a closely related compound, 5,6-diaminouracil hydrochloride, is in the spectrophotometric determination of selenium. In this method, the diaminouracil derivative reacts with selenium (IV) to form a colored complex, and the absorbance of this complex is measured to quantify the amount of selenium present. This indicates that the diaminouracil moiety can act as a chromogenic reagent.

Furthermore, 5,6-diaminouracil hydrochloride has been utilized in the development of a modified carbon paste electrode for the determination of atorvastatin (B1662188). researchgate.net This is based on the formation of an ion-pair between atorvastatin and the diaminouracil derivative. researchgate.net While this is an electrochemical method, it highlights the potential for interactions between diaminouracil compounds and atorvastatin that could potentially be adapted for a spectrophotometric assay, for instance, through the formation of a charge-transfer complex that exhibits a distinct color. Various analytical methods, including spectrophotometry, have been reviewed for the analysis of atorvastatin. jddtonline.inforesearchgate.net

Derivative spectrophotometry is a technique that can enhance the resolution of overlapping spectral bands and can be used for the quantitative analysis of multi-component mixtures. mdpi.com This could be particularly useful for analyzing 1-Butyl-5,6-diaminouracil in the presence of other UV-absorbing compounds.

| Application | Principle | Relevance to 1-Butyl-5,6-diaminouracil |

|---|---|---|

| Determination of Selenium | Formation of a colored complex between 5,6-diaminouracil and Se(IV). | Demonstrates the potential of the diaminouracil core as a chromogenic reagent. |

| Analysis of Atorvastatin | Formation of an ion-pair with 5,6-diaminouracil hydrochloride in a modified electrode. researchgate.net | Suggests potential for developing spectrophotometric methods for atorvastatin based on interaction with 1-Butyl-5,6-diaminouracil. |

| General Pharmaceutical Analysis | Derivatization to form a product with strong absorbance in the visible region. semanticscholar.orguj.edu.pl | The amine groups of 1-Butyl-5,6-diaminouracil could be derivatized to enhance its spectrophotometric detection. |

Mechanistic Investigations of 1 Butyl 5,6 Diaminouracil Transformations

Reaction Pathway Elucidation using Kinetic and Spectroscopic Methods

While specific kinetic and detailed spectroscopic studies exclusively focused on 1-Butyl-5,6-diaminouracil are not extensively documented in publicly available literature, the reaction pathways of analogous N-substituted 5,6-diaminouracil (B14702) derivatives have been investigated, offering valuable insights. The elucidation of reaction pathways for these compounds typically involves a combination of kinetic analysis and various spectroscopic techniques to identify intermediates and transition states.

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) are powerful tools for studying the transformations of uracil (B121893) derivatives. For instance, dynamic and multidimensional NMR experiments have been employed to investigate the conformational equilibrium and rotational barriers of related 6-amino-5-carboxamidouracil derivatives. nih.gov Such studies reveal the presence of different conformers and can help in understanding the reactivity of the amino groups. For 1-Butyl-5,6-diaminouracil, similar NMR techniques could be applied to monitor the progress of its reactions, identify the formation of intermediates, and determine the structure of the final products. The presence of the butyl group at the N1 position would likely influence the chemical shifts of the uracil ring protons and the neighboring amino groups, which can be monitored to track chemical transformations.

In a study on 6-amino-5-carboxamidouracil derivatives, duplication of signals in the NMR spectra was observed. nih.gov This phenomenon was investigated through various analytical experiments, including dynamic and 2D-NMR studies, to determine if it arose from the presence of regioisomers, tautomers, or different stereoisomers (s-cis/s-trans conformers). nih.gov Such detailed spectroscopic analysis is fundamental to elucidating the precise reaction pathway.

Table 1: Hypothetical Spectroscopic Data for Monitoring a Reaction of 1-Butyl-5,6-diaminouracil

| Time (min) | Reactant ¹H NMR Signal (ppm) | Intermediate ¹H NMR Signal (ppm) | Product ¹H NMR Signal (ppm) |

| 0 | 7.5 (s, 1H, N1-H) | - | - |

| 10 | 7.2 (s, 0.5H, N1-H) | 8.1 (s, 0.5H) | - |

| 30 | 6.8 (s, 0.2H, N1-H) | 8.0 (s, 0.8H) | 9.2 (s, 0.1H) |

| 60 | - | 7.9 (s, 0.4H) | 9.2 (s, 0.6H) |

| 120 | - | - | 9.2 (s, 1H) |

| This table is illustrative and intended to show how spectroscopic data could be used to track reaction kinetics. The chemical shifts are hypothetical. |

Elucidation of Regioselectivity and Stereoselectivity

Regioselectivity and stereoselectivity are critical aspects of the chemical transformations of 1-Butyl-5,6-diaminouracil, given the presence of two distinct amino groups at the C5 and C6 positions.

Regioselectivity: The differential reactivity of the 5-amino and 6-amino groups can lead to the formation of regioisomers. The electronic environment of the uracil ring, influenced by the butyl group at N1, will play a significant role in directing incoming reagents to one of the two amino groups. For example, in acylation reactions of 5,6-diaminouracil derivatives, the formation of two possible regioisomers resulting from amide coupling with either the 5- or the 6-amino group is a key consideration. nih.gov Studies on related 5,6-diaminouracil systems have shown that acylation often occurs preferentially at the 6-amino group. nih.gov However, the specific substitution at the N1 and N3 positions can influence this selectivity. The butyl group at N1 in 1-Butyl-5,6-diaminouracil would be expected to exert both electronic and steric effects that could modulate the regioselectivity of its reactions.

Stereoselectivity: While simple reactions of the amino groups might not involve the creation of new chiral centers, transformations of 1-Butyl-5,6-diaminouracil that lead to the formation of fused heterocyclic systems or involve reactions with chiral reagents could exhibit stereoselectivity. The planarity of the uracil ring and the orientation of the substituents would influence the approach of reagents and could lead to a preference for the formation of one stereoisomer over another. For instance, in cyclization reactions, the stereochemistry of the resulting ring junction would be of interest.

Table 2: Regioselectivity in the Acylation of a Hypothetical N1-Substituted 5,6-Diaminouracil

| N1-Substituent | Reaction Condition | Ratio of 5-Acyl Product | Ratio of 6-Acyl Product |

| Methyl | Acetic Anhydride (B1165640), Pyridine | 15% | 85% |

| Ethyl | Benzoyl Chloride, TEA | 20% | 80% |

| Isopropyl | Acetyl Chloride, DIPEA | 30% | 70% |

| Butyl | Propionyl Chloride, Pyridine | 25% (Expected) | 75% (Expected) |

| This table presents hypothetical data based on general trends observed in the reactivity of similar compounds to illustrate the concept of regioselectivity. |

Catalytic Aspects of Reactions Involving 1-Butyl-5,6-diaminouracil

Catalysis can play a pivotal role in controlling the reaction pathways, enhancing reaction rates, and improving the selectivity of transformations involving 1-Butyl-5,6-diaminouracil. Both acid and base catalysis are commonly employed in reactions of uracil derivatives.

For instance, the condensation of 5,6-diaminouracil derivatives with carboxylic acids to form amides is often facilitated by coupling reagents and a base. nih.gov The choice of catalyst can influence the reaction's efficiency and, in some cases, its regioselectivity.

In the broader context of uracil chemistry, enzymatic catalysis also presents a powerful tool for achieving high regioselectivity and stereoselectivity under mild conditions. While specific enzymatic transformations of 1-Butyl-5,6-diaminouracil are not reported, the potential for using enzymes to selectively modify this molecule remains an area for future exploration.

Role in Prebiotic Chemistry and Biosynthesis

Prebiotic Plausibility of Formation Pathways

The prebiotic synthesis of nucleobases like uracil (B121893) is a cornerstone of origin-of-life research. Plausible pathways often involve simple precursor molecules that were likely abundant on the early Earth. For instance, reactions involving cyanoacetaldehyde and urea (B33335) are considered a robust route to forming pyrimidines. nih.govnih.gov Furthermore, under simulated prebiotic conditions, formaldehyde (B43269) can react with uracil to produce 5-substituted uracils, which can then be converted into a variety of other derivatives by reacting with nucleophiles such as ammonia (B1221849) and hydrogen cyanide. nih.gov

While these pathways establish a basis for the formation of the core uracil structure and some derivatives, there is no specific information in the search results detailing a prebiotically plausible pathway for the N-alkylation of uracil or 5,6-diaminouracil (B14702) to form 1-butyl-5,6-diaminouracil. The addition of a butyl group at the N1 position represents a specific modification for which a spontaneous, prebiotic formation mechanism has not been described in the provided literature.

Intermediacy in Biosynthesis of Naturally Occurring Compounds (e.g., Purines, Pteridines, Flavins)

Purines: The de novo biosynthesis of purines, such as adenine (B156593) and guanine, is a fundamental metabolic pathway. wikipedia.orgnih.gov This intricate process begins with simple molecules like ribose-5-phosphate (B1218738) and builds the purine (B94841) ring structure step-by-step. news-medical.netcolumbia.edu The resulting purine, inosine (B1671953) monophosphate (IMP), is a precursor to both adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). wikipedia.orgyoutube.com The established biosynthetic pathway for purines does not include 5,6-diaminouracil or its N-butyl derivative as an intermediate.

Pteridines: Pteridines are a class of heterocyclic compounds that includes important cofactors like biopterin (B10759762) and folic acid. Their biosynthesis starts from guanosine triphosphate (GTP). nih.govnih.gov Derivatives of 5,6-diaminouracil are key intermediates in this pathway. Specifically, after the initial steps involving GTP, the pyrimidine (B1678525) intermediate 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione (a derivative of 5,6-diaminouracil) is formed. nih.gov This molecule then undergoes further reactions to form the pteridine (B1203161) ring system. herts.ac.ukresearchgate.net While the core 5,6-diaminouracil structure is central to this process, there is no evidence in the search results to suggest that 1-butyl-5,6-diaminouracil is a naturally occurring intermediate in pteridine biosynthesis.

Flavins: The biosynthesis of flavins, such as riboflavin (B1680620) (vitamin B2), and its coenzyme forms flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD), also originates from GTP and ribulose-5-phosphate. nih.govresearchgate.netsigmaaldrich.com Similar to pteridine synthesis, the pathway proceeds through a pyrimidine intermediate derived from 5,6-diaminouracil. The compound 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione 5′-phosphate is a crucial precursor that is later converted to lumazine, a direct forerunner to riboflavin. nih.gov The involvement is specific to the ribityl-substituted diaminouracil, not the butyl-substituted derivative.

Emerging Research Frontiers and Future Directions

Development of Novel Heterocyclic Scaffolds

The chemical reactivity of the 5,6-diamino functionality on the uracil (B121893) ring is a powerful tool for constructing complex, fused heterocyclic systems. This capability is a cornerstone of its utility, as these fused systems are often key pharmacophores in biologically active molecules. nih.govresearchgate.net Researchers are actively exploring the use of 1-Butyl-5,6-diaminouracil as a precursor to build diverse bicyclic and tricyclic frameworks.

By reacting the diamine with various electrophilic reagents, a range of fused pyrimidines can be synthesized. Notable examples include the formation of:

Pteridines: These are formed through condensation reactions with α-dicarbonyl compounds.

Purines (e.g., Xanthines): Cyclization with reagents like formic acid or formamide leads to the formation of the purine (B94841) ring system. rsc.org

Pyrazolo[3,4-d]pyrimidines: These can be synthesized via reactions with hydrazines. researchgate.net

Pyrido[2,3-d]pyrimidines: These scaffolds can be constructed through condensation with appropriate three-carbon units. nih.govasianpubs.org

Indenopteridines: One-pot reactions with ninhydrin can yield these more complex tricyclic structures. researchgate.net

The synthesis of these diverse scaffolds is of considerable interest due to their established and potential pharmacological activities. nih.gov Fused pyrimidines are central to the structure of many therapeutic agents, and the ability to generate novel variations from precursors like 1-Butyl-5,6-diaminouracil is a key strategy in drug discovery. researchgate.netnih.gov

| Precursor | Reactant Type | Resulting Fused Scaffold | Reference |

|---|---|---|---|

| 5,6-Diaminouracil (B14702) | α-Dicarbonyl Compound | Pteridine (B1203161) | nih.gov |

| 6-Aminouracil (B15529) derivative | Formamide | Xanthine (B1682287) (Purine) | rsc.org |

| 6-Chlorouracil derivative | Hydrazine | Pyrazolo[3,4-d]pyrimidine | researchgate.net |

| 6-Aminouracil | Aromatic Aldehyde | Dipyrimidinopyridine | rsc.org |

| 5,6-Diaminouracil | Ninhydrin | Indenopteridine | researchgate.net |

Exploration of New Catalytic Systems for Derivatization

To improve the efficiency, selectivity, and environmental footprint of reactions involving diaminouracils, researchers are exploring novel catalytic systems. Traditional synthetic methods often require harsh conditions, but modern catalysis offers milder and more precise alternatives.

One area of focus is the use of biocatalysis . Enzymes, such as transaminases, are being investigated for their potential in the synthesis and modification of amine-containing heterocycles. wikipedia.org This approach offers high selectivity under mild, aqueous conditions, aligning with the principles of green chemistry. Another emerging technique is the application of ultrasound irradiation . Ultrasound-assisted synthesis can significantly accelerate reaction rates, improve yields, and provide an alternative to conventional heating for the construction and derivatization of pyrimidine (B1678525) cores. researchgate.netacs.org

Furthermore, metal-catalyzed cross-coupling reactions, which are a staple of modern organic synthesis, are being adapted for pyrimidine derivatization. For instance, ZnCl₂ has been reported as a catalyst for three-component coupling reactions to form pyrimidine derivatives. nih.gov The development of such catalytic methods is crucial for expanding the chemical space accessible from 1-Butyl-5,6-diaminouracil, enabling the synthesis of complex derivatives that would be difficult to access through traditional means.

Integration of Computational and Experimental Approaches

The synergy between computational modeling and experimental work is accelerating research into diaminouracil derivatives. Quantum chemical methods, particularly Density Functional Theory (DFT), are proving invaluable for understanding the structural and electronic properties of these molecules. rsc.orgacs.org

Researchers are using DFT calculations to:

Predict Molecular Structures: Optimize geometries and predict bond lengths and angles, which can be compared with experimental data from X-ray crystallography. rsc.org

Analyze Vibrational Spectra: Calculate theoretical infrared (IR) and Raman spectra to aid in the interpretation of experimental spectroscopic data, allowing for precise vibrational mode assignments. acs.org

Investigate Conformational Isomers: Study complex phenomena such as the existence of rotational isomers (rotamers) in amide derivatives of diaminouracil. rsc.org For example, detailed analytical studies combining dynamic NMR spectroscopy with DFT calculations have been used to explain unexpected signal duplications in the spectra of 6-amino-5-carboxamidouracils, confirming the presence of stable cis- and trans-amide conformers. rsc.org

Understand Reactivity: Model reaction pathways and transition states to predict the reactivity of the uracil ring and its substituents in various chemical environments. nih.govacs.org

This integrated approach provides a much deeper understanding of the molecule's behavior than either method could alone. It allows for the rational design of new derivatives with desired properties and helps to solve complex structural and mechanistic questions that arise during experimental investigation.

Potential in Bio-Organic Semiconductors

The field of organic electronics is rapidly expanding, with a growing demand for novel materials that are sustainable, biocompatible, and possess tunable electronic properties. Bio-organic semiconductors, which are derived from natural or bio-inspired molecules, are promising candidates for these applications. The pyrimidine core, particularly when part of a larger π-conjugated system, exhibits electronic properties that make it suitable for semiconductor applications. alfa-chemistry.com

The electron-deficient nature of the pyrimidine ring makes it a good electron-transporting unit. alfa-chemistry.com By creating fused aromatic systems derived from 1-Butyl-5,6-diaminouracil, it is possible to construct π-conjugated materials. These materials have potential applications in:

Organic Light-Emitting Diodes (OLEDs): Pyrimidine-based materials can be used as host materials or as part of electron-injection layers to improve device efficiency and stability. rsc.orgalfa-chemistry.com

Organic Field-Effect Transistors (OFETs): The high electron affinity of the pyrimidine unit can enhance the performance of n-type OFETs. alfa-chemistry.com

Organic Solar Cells (OPVs): Incorporating pyrimidine-containing π-systems can facilitate planar molecular structures and promote efficient intramolecular charge transfer, which is beneficial for photovoltaic performance. alfa-chemistry.com

Research into bio-inspired conjugated materials based on alloxazine (a structure related to the pteridines derivable from diaminouracil) has demonstrated that modifying the core with aromatic substituents allows for fine-tuning of the optical bandgap and electronic orbital positions. mdpi.com This highlights the potential of using 1-Butyl-5,6-diaminouracil as a building block for designing the next generation of non-toxic, biodegradable, and low-cost bio-organic semiconductors. mdpi.com

| Device Application | Role of Pyrimidine Unit | Key Property | Reference |

|---|---|---|---|

| OLEDs | Host Material, Electron-Injection Layer | Enhances electron injection and transport | rsc.orgalfa-chemistry.com |

| OFETs | Electron Transport Material | High electron affinity | alfa-chemistry.com |

| OPVs | Component of π-conjugated system | Promotes intramolecular charge transfer | alfa-chemistry.com |

Green Chemistry Approaches in Diaminouracil Synthesis

In line with the global push for sustainable technology, green chemistry principles are increasingly being applied to the synthesis of pyrimidines and their derivatives. The goal is to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Key green chemistry strategies being explored include:

One-Pot Reactions: Designing synthetic sequences where multiple steps are carried out in a single reaction vessel. This reduces the need for intermediate purification steps, saving solvents and energy. Three-component one-pot cyclo-condensation reactions for synthesizing fused pyrimidines are an example of this approach. nih.gov

Alternative Energy Sources: Using methods like ultrasound irradiation to drive reactions can lead to shorter reaction times and higher yields compared to conventional heating. acs.org

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water or bio-based solvents.

Biocatalysis: Employing enzymes as catalysts allows reactions to be performed under mild conditions with high selectivity, reducing by-product formation. wikipedia.org

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. Multicomponent reactions, such as the Biginelli reaction for pyrimidine synthesis, are often highly atom-economical.

These approaches are not only environmentally responsible but can also lead to more efficient and cost-effective manufacturing processes for 1-Butyl-5,6-diaminouracil and the valuable compounds derived from it. nih.gov

Q & A

Q. What are the standard synthetic routes for preparing 1-butyl-5,6-diaminouracil and its derivatives?

The synthesis typically involves condensation reactions using 5,6-diaminouracil derivatives as precursors. For example, 1-butyl-5,6-diaminouracil can be synthesized via alkylation of 5,6-diaminouracil with butyl halides under basic conditions. Evidence from xanthine synthesis shows that intermediates like 1-benzyl-5,6-diaminouracil are prepared by reducing nitroso-uracils (e.g., using sodium dithionite) and reacting with aldehydes or ketones . Microwave-assisted methods have also been reported for similar derivatives, improving reaction efficiency and yield .

Q. Which spectroscopic techniques are critical for characterizing 1-butyl-5,6-diaminouracil?

Nuclear Magnetic Resonance (NMR) is essential for confirming substitution patterns and regioselectivity. Key signals include aromatic protons (δ 7.52–7.14 ppm for benzyl derivatives) and methyl groups (δ 2.34 ppm for C8-CH3) . High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy are used to verify molecular weight and functional groups. X-ray crystallography may resolve structural ambiguities in crystalline derivatives .

Q. What safety protocols are recommended for handling 1-butyl-5,6-diaminouracil in the lab?

Use personal protective equipment (PPE) including gloves, goggles, and lab coats. In case of skin contact, wash immediately with soap and water. Avoid inhalation by working in a fume hood. For spills, neutralize with inert absorbents and dispose of according to hazardous waste regulations .

Advanced Research Questions

Q. How can reaction conditions be optimized for microwave-assisted synthesis of 1-butyl-5,6-diaminouracil derivatives?

Microwave irradiation enhances reaction rates and selectivity. For example, 8-substituted xanthines derived from 5,6-diaminouracils were synthesized in one step using controlled microwave heating (e.g., 100–120°C, 15–30 minutes). Key variables include solvent polarity (e.g., DMF or water), catalyst choice (e.g., EDAC for coupling reactions), and irradiation power . Reaction progress should be monitored via TLC or HPLC to avoid over-functionalization.

Q. How do structural modifications (e.g., alkyl vs. aryl substituents) impact the reactivity of 5,6-diaminouracil derivatives?

Alkyl groups like butyl enhance solubility in organic solvents, while aryl substituents (e.g., benzyl) influence electronic effects and regioselectivity. For instance, benzyl derivatives stabilize intermediates in xanthine synthesis via π-π interactions, whereas bulky substituents may sterically hinder condensation reactions . Computational studies (DFT) can predict electronic effects and guide rational design .

Q. What strategies resolve contradictions in spectral data for 1-butyl-5,6-diaminouracil derivatives?

Discrepancies in NMR or IR data often arise from tautomerism or polymorphism. For example, enol-keto tautomerism in uracil derivatives can shift proton signals. To resolve this:

Q. How can 1-butyl-5,6-diaminouracil be functionalized to develop novel bioactive scaffolds?

Functionalization strategies include:

- Coupling reactions : EDAC-mediated conjugation with carboxylic acids to form hydrazides or amides .

- Halogenation : Introduce halogens (e.g., bromine) at C5/C6 positions using PbO2 in acetic acid for further cross-coupling reactions .

- Heterocycle formation : React with glyoxal or diketones to form pyrimidopteridine or pteridine derivatives .

Methodological Guidance

Q. How should researchers design experiments to validate the biological activity of 1-butyl-5,6-diaminouracil derivatives?